molecular formula C10H7BrO B15067856 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one

Katalognummer: B15067856
Molekulargewicht: 223.07 g/mol
InChI-Schlüssel: PZLKGKLADWXNKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to an indene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by cyclization to form the cyclopropane ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one exerts its effects involves interactions with various molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its structure allows it to participate in cycloaddition reactions, which are important in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,6a-Dihydrocyclopropa[a]inden-6(1aH)-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-Iodo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one:

Uniqueness

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications.

Eigenschaften

Molekularformel

C10H7BrO

Molekulargewicht

223.07 g/mol

IUPAC-Name

2-bromo-1a,6a-dihydro-1H-cyclopropa[a]inden-6-one

InChI

InChI=1S/C10H7BrO/c11-8-3-1-2-5-9(8)6-4-7(6)10(5)12/h1-3,6-7H,4H2

InChI-Schlüssel

PZLKGKLADWXNKJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2C1C(=O)C3=C2C(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.